2,7-Dimethylocta-1,7-dien-3-OL
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Overview
Description
It is a colorless oil with a pleasant floral scent and is classified as an acyclic monoterpenoid . Linalool is widely used in the fragrance and flavor industries due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods, including the isomerization of geraniol and nerol. One common synthetic route involves the cyclization of myrcene followed by hydration to yield linalool .
Industrial Production Methods: Industrially, linalool is often extracted from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process typically involves steam distillation, which separates the volatile components from the plant material .
Chemical Reactions Analysis
Types of Reactions: Linalool undergoes several types of chemical reactions, including:
Oxidation: Linalool can be oxidized to produce linalool oxide and other derivatives.
Reduction: Reduction of linalool can yield tetrahydrolinalool.
Substitution: Linalool can participate in substitution reactions to form esters such as linalyl acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions can facilitate esterification reactions.
Major Products:
Oxidation: Linalool oxide
Reduction: Tetrahydrolinalool
Substitution: Linalyl acetate
Scientific Research Applications
Linalool has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential sedative and anxiolytic effects.
Industry: Utilized in the production of fragrances, flavors, and insecticides
Mechanism of Action
Linalool exerts its effects through various molecular targets and pathways:
Neurotransmission: Linalool acts as an antagonist at the glutamate NMDA receptor, which may contribute to its sedative properties.
Antimicrobial Activity: Linalool disrupts microbial cell membranes, leading to cell death
Comparison with Similar Compounds
Geraniol: Another monoterpenoid with a rose-like scent.
Citronellol: Known for its lemon-like aroma and insect repellent properties.
Properties
CAS No. |
60468-83-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h10-11H,1,3,5-7H2,2,4H3 |
InChI Key |
QPYOCFWCPIZOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(C(=C)C)O |
Origin of Product |
United States |
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